Quetiapine-d4 Fumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

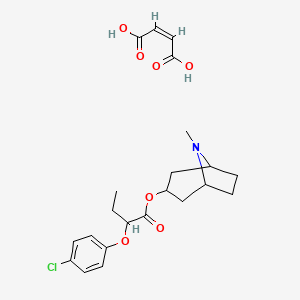

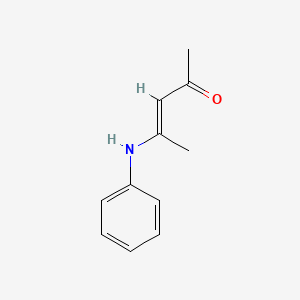

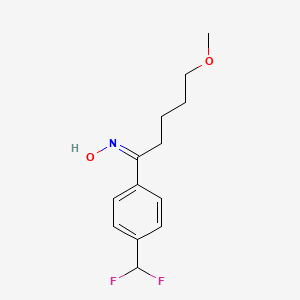

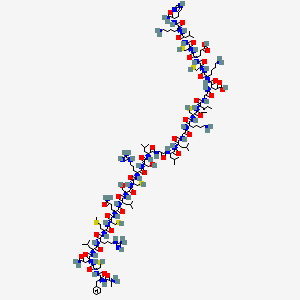

Quetiapine-d4 Fumarate is a deuterated form of Quetiapine Fumarate, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine-d4 Fumarate involves several steps, starting with the preparation of the intermediate 11-chlorodibenzo[b,f][1,4]thiazepine. This intermediate is then reacted with piperazine in the presence of an aromatic hydrocarbon and a polar aprotic solvent to form Quetiapine. The final step involves the formation of the fumarate salt by reacting Quetiapine with fumaric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are used to ensure the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Quetiapine-d4 Fumarate undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Quetiapine-d4 Fumarate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Quetiapine.

Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quetiapine.

Medicine: Investigated for its potential therapeutic effects and safety profile in treating psychiatric disorders.

Industry: Utilized in the development of new formulations and delivery systems for Quetiapine.

Wirkmechanismus

The mechanism of action of Quetiapine-d4 Fumarate is similar to that of Quetiapine. It primarily acts by antagonizing dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. This antagonism helps alleviate symptoms of schizophrenia and bipolar disorder. Additionally, this compound exhibits affinity for other neurotransmitter receptors, including histamine H1 and adrenergic alpha-1 receptors, contributing to its sedative and hypotensive effects .

Vergleich Mit ähnlichen Verbindungen

Clozapine: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.

Olanzapine: Shares similar therapeutic uses but has a higher risk of metabolic side effects.

Risperidone: Effective in treating schizophrenia but associated with a higher incidence of extrapyramidal symptoms.

Uniqueness of Quetiapine-d4 Fumarate: this compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the formation of potentially harmful metabolites. This can lead to improved safety and efficacy profiles compared to non-deuterated analogs .

Eigenschaften

CAS-Nummer |

1331636-50-0 |

|---|---|

Molekularformel |

C₂₅H₂₅D₄N₃O₆S |

Molekulargewicht |

503.6 |

Synonyme |

2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d4 (2E)-2-Butenedioate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)